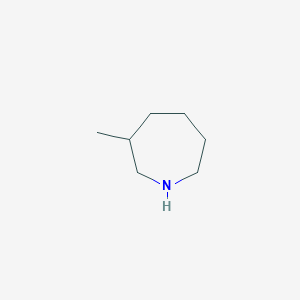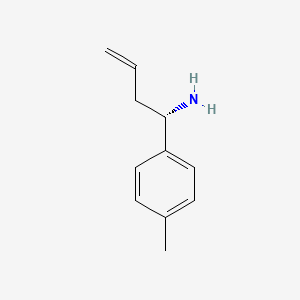
cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid is a complex organic compound with the molecular formula C15H17NO4. This compound is characterized by its cyclohexene ring structure, which is substituted with a benzyloxycarbonylamino group and a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzyloxycarbonylamino group: This step often involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of industrial reactors for the Diels-Alder reaction and carboxylation, as well as large-scale purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to reduce the double bond in the cyclohexene ring.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing for selective reactions at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-6-Amino-cyclohex-3-enecarboxylic acid: This compound lacks the benzyloxycarbonyl group and has different reactivity and applications.
trans-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid: The trans isomer has different spatial arrangement, leading to different chemical properties and reactivity.
Uniqueness
cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid is unique due to its specific configuration and functional groups, which confer distinct reactivity and applications in research and industry.
Eigenschaften
Molekularformel |
C15H17NO4 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
(1S,6R)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1 |
InChI-Schlüssel |
QIAAZWPFGHTXNZ-QWHCGFSZSA-N |
Isomerische SMILES |
C1C=CC[C@H]([C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)
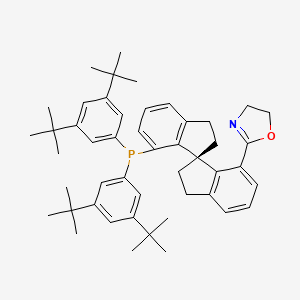
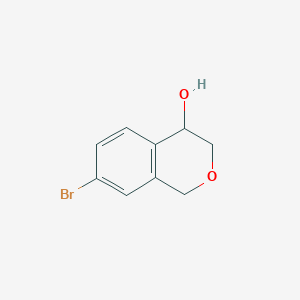
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
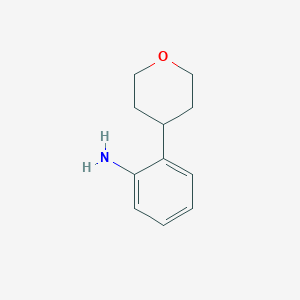
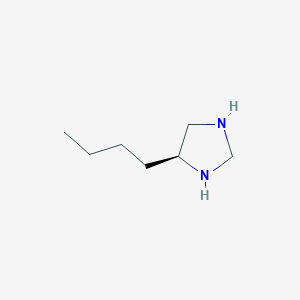
![4,4,18,18-tetrakis(4-hexylphenyl)-3,17-dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene](/img/structure/B12834593.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
